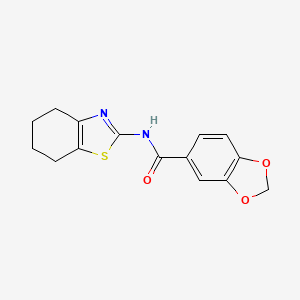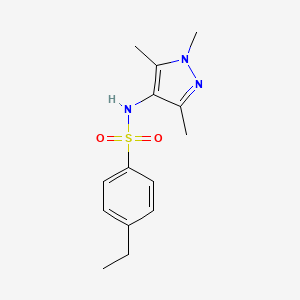
4-(2,5-dimethyl-3-furoyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-dimethyl-3-furoyl)morpholine, also known as DMF, is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that contains a morpholine ring and a furan ring. DMF has been shown to have a variety of biochemical and physiological effects, making it a useful tool for researchers in various fields.
Mechanism of Action
4-(2,5-dimethyl-3-furoyl)morpholine exerts its effects through various mechanisms, including the activation of nuclear factor erythroid 2-related factor 2 (Nrf2) and the inhibition of histone deacetylases (HDACs). Nrf2 is a transcription factor that regulates the expression of genes involved in antioxidant and anti-inflammatory pathways, while HDACs are enzymes that regulate gene expression through the modification of histones.
Biochemical and Physiological Effects
4-(2,5-dimethyl-3-furoyl)morpholine has been shown to have a variety of biochemical and physiological effects, including the induction of antioxidant and anti-inflammatory pathways, the inhibition of pro-inflammatory cytokines, and the modulation of immune cell function. These effects make 4-(2,5-dimethyl-3-furoyl)morpholine a potential therapeutic agent for a variety of diseases, including multiple sclerosis, psoriasis, and inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
4-(2,5-dimethyl-3-furoyl)morpholine has several advantages for use in lab experiments, including its potent antioxidant and anti-inflammatory properties, its ability to modulate immune cell function, and its potential as a therapeutic agent for various diseases. However, 4-(2,5-dimethyl-3-furoyl)morpholine also has some limitations, including its complex synthesis method, its potential toxicity at high concentrations, and the need for specialized equipment and knowledge in organic chemistry for its synthesis and handling.
Future Directions
There are several future directions for research on 4-(2,5-dimethyl-3-furoyl)morpholine, including the development of more efficient synthesis methods, the identification of new targets for its therapeutic potential, and the investigation of its effects on other disease models. Additionally, the potential use of 4-(2,5-dimethyl-3-furoyl)morpholine in combination with other therapeutic agents should be explored, as it may enhance their efficacy and reduce potential side effects.
Synthesis Methods
4-(2,5-dimethyl-3-furoyl)morpholine can be synthesized through a multistep process that involves the reaction of morpholine with furfural, followed by a series of chemical reactions to produce the final product. The synthesis of 4-(2,5-dimethyl-3-furoyl)morpholine is a complex process that requires specialized equipment and knowledge in organic chemistry.
Scientific Research Applications
4-(2,5-dimethyl-3-furoyl)morpholine has been used in a variety of scientific research applications, including drug discovery, protein structure determination, and enzyme inhibition studies. It has been shown to have potent antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for a variety of diseases.
properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-8-7-10(9(2)15-8)11(13)12-3-5-14-6-4-12/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYUUEHXDTZTCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24785793 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(2,5-Dimethyl-3-furoyl)morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-chloro-4-fluorophenoxy)methyl]-2,5-dimethylbenzaldehyde](/img/structure/B5763390.png)
![methyl 2-({[(4-methoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5763394.png)

![1-(4-methoxyphenyl)-2-[4-(3-methylbutanoyl)-1-piperazinyl]ethanone](/img/structure/B5763420.png)
![{2-[(dimethylamino)methylene]cyclohexylidene}malononitrile](/img/structure/B5763422.png)
![5-phenyl-4-[4-(phenylsulfonyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5763427.png)

![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-4-pyridinecarboximidamide dihydrate](/img/structure/B5763464.png)
![2-methoxy-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5763480.png)

![4-{[(1-benzyl-1H-indol-3-yl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5763490.png)


